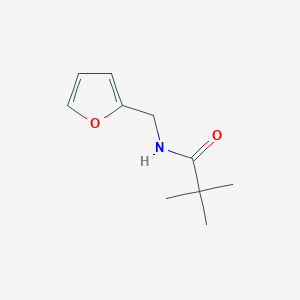

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-(furan-2-ylmethyl)-2,2-dimethylpropanamide , reflecting its structural components:

- Furan-2-ylmethyl group : A furan ring substituted at position 2 with a methylene group.

- 2,2-dimethylpropanamide : A pivaloyl amide moiety, where the central carbon is bonded to two methyl groups and an amide group.

The molecular formula is C₁₀H₁₅NO₂ (molecular weight: 181.23 g/mol).

Crystallographic Analysis and Molecular Conformation

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related compounds. For example:

- Dihedral angles : The furan ring and adjacent aromatic systems often exhibit dihedral angles of ~66–67°, as observed in analogous compounds.

- Hydrogen-bonding networks : Amide groups typically form intermolecular hydrogen bonds (N–H···O) that influence packing motifs.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogues)

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (furan-benzene) | ~66.8° | |

| Hydrogen-bond length (N–H···O) | 1.9–2.0 Å | |

| Unit cell volume | ~1000–1100 ų |

Spectroscopic Elucidation

¹H/¹³C Nuclear Magnetic Resonance (NMR) Spectral Signatures

Experimental data for the compound is limited, but analogous systems provide a framework:

- ¹H NMR (500 MHz, CDCl₃) :

- ¹³C NMR :

- Furan carbons : δ 110–153 ppm (sp² carbons).

- Amide carbonyl : δ 165–170 ppm (C=O).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺) appears at m/z 181 . Key fragments include:

Infrared (IR) and Raman Vibrational Spectral Assignments

- IR :

- Amide I band : 1650–1680 cm⁻¹ (C=O stretch).

- N–H stretch : 3300–3500 cm⁻¹ (amide NH).

- Raman :

- Furan ring vibrations : 1500–1600 cm⁻¹ (C–C stretches).

Computational Chemistry Studies

Density Functional Theory (DFT)-Optimized Molecular Geometry

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Pivaloyl group : A rigid, tetrahedral geometry due to the 2,2-dimethyl substitution.

- Furan ring : Planar conformation with conjugated π-electrons.

- Amide bond : Partial double-bond character, with a C=O bond length of ~1.2 Å.

Frontier Molecular Orbital (FMO) Analysis

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVDJGLVYJPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide can be synthesized through a reaction involving 2-furoic acid, furfurylamine, and 2,2-dimethylpropanoyl chloride. The reaction typically takes place under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield . Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the formation of the amide bond .

Industrial Production Methods

The use of microwave-assisted synthesis and efficient coupling reagents can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival. The compound binds to the active site of EGFR, blocking its activity and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another furan-containing compound with potential anticancer properties.

Furan-2-carboxamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness

N-(furan-2-ylmethyl)-2,2-dimethylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

N-(Furan-2-ylmethyl)-2,2-dimethylpropanamide is a compound of growing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings.

- Molecular Formula : C12H15NO

- Molecular Weight : 203.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), specifically MAO-B, which is involved in the metabolism of neurotransmitters. This inhibition can enhance synaptic transmission and potentially improve cognitive functions .

- Antimicrobial Activity : Similar furan derivatives have demonstrated antibacterial properties, suggesting that this compound may also possess such activity against specific bacterial strains.

- Cellular Effects : In vitro studies indicate that compounds with furan moieties can affect cell proliferation and apoptosis. For instance, related compounds have inhibited the proliferation of HL-60 leukemia cells.

Biological Activity Data

A summary of relevant biological activity data for this compound is presented in Table 1.

Case Study 1: Cognitive Enhancement

A study evaluated the effects of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (a derivative) on synaptic transmission in the dentate gyrus of anesthetized rats. The results indicated that intraperitoneal administration significantly enhanced basic synaptic transmission and long-term potentiation (LTP) without inducing hyperexcitability, suggesting potential for cognitive enhancement therapies .

Case Study 2: Antibacterial Efficacy

In another study, derivatives of furan were tested against various bacterial strains. Results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound:

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed using computational models. The compound showed favorable predictions for intestinal absorption and brain penetration, making it a candidate for central nervous system (CNS) applications .

- Toxicity Assessment : Preliminary toxicity studies indicated a low toxicity profile at therapeutic doses; however, further studies are needed to fully characterize its safety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(furan-2-ylmethyl)-2,2-dimethylpropanamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between 2,2-dimethylpropanoyl chloride and furfurylamine derivatives. Key steps include controlling temperature (e.g., 0–5°C for acyl chloride reactions) and pH (neutral to slightly basic) to minimize side reactions. Protection/deprotection strategies for reactive functional groups (e.g., hydroxyl or amine groups) may be required to improve yield . Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents ensures intermediate purity .

Q. How is the molecular structure of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide characterized?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify protons and carbons in the furan and pivalamide moieties. For crystallographic analysis, single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at ~1.24 Å) and dihedral angles between the furan and amide planes (~85–90°), indicating electronic delocalization . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Q. What analytical techniques are critical for assessing the purity of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm determines purity (>95%). Gas chromatography (GC) is used for volatile byproduct analysis. Differential scanning calorimetry (DSC) identifies melting points and thermal stability, while elemental analysis confirms C/H/N/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural variations in the furan ring (e.g., substituent position) influence the compound’s reactivity and bioactivity?

- Methodological Answer : Positional isomers (e.g., furan-2-yl vs. furan-3-yl) alter steric and electronic properties. For example, furan-2-yl derivatives exhibit stronger hydrogen-bonding capacity due to proximity to the amide group, enhancing binding to biological targets like enzymes. Comparative studies using isothermal titration calorimetry (ITC) quantify binding affinity differences (ΔG values) .

Q. How can researchers resolve discrepancies in reaction yields when using different synthetic protocols?

- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF for polar intermediates vs. THF for non-polar), catalysts (e.g., DMAP for acylation), and temperature gradients. Design of experiments (DoE) with response surface methodology identifies critical factors (e.g., pH, stoichiometry) affecting yield. Contradictory data may arise from impurities in starting materials, requiring rigorous purification via column chromatography .

Q. What role do hydrogen-bonding interactions play in stabilizing the crystal structure of N-(furan-2-ylmethyl)-2,2-dimethylpropanamide?

- Methodological Answer : X-ray crystallography reveals intermolecular O–H···O and N–H···O hydrogen bonds (2.7–3.0 Å) between the amide group and adjacent molecules. These interactions stabilize the lattice structure, as evidenced by Hirshfeld surface analysis. Disruption of hydrogen bonds via solvent substitution (e.g., DMSO) reduces crystallinity .

Q. How can researchers design biological assays to evaluate N-(furan-2-ylmethyl)-2,2-dimethylpropanamide’s antimalarial potential?

- Methodological Answer : In vitro assays against Plasmodium falciparum cultures (e.g., NF54 strain) involve 96-hour incubation to assess growth inhibition (IC₅₀). Synergy studies with artemisinin derivatives use fixed-ratio combinations and CalcuSyn software to calculate combination indices (CI <1 indicates synergy). Metabolic stability is tested via liver microsome assays to predict pharmacokinetics .

Q. What strategies are employed to analyze the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Fluorescence quenching assays measure binding constants (Kd) using recombinant CYP isoforms. Molecular docking (e.g., AutoDock Vina) predicts binding poses in the enzyme active site, validated by site-directed mutagenesis. Inhibition kinetics (Ki values) are determined via Lineweaver-Burk plots .

Key Notes for Experimental Design

- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to obtain high-quality single crystals for X-ray studies .

- Biological Assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate results across ≥3 independent replicates .

- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.